molecular formula C10H12N2O B2592663 5,6,7,8-Tetrahydroquinoline-2-carboxamide CAS No. 1862793-93-8

5,6,7,8-Tetrahydroquinoline-2-carboxamide

Cat. No.: B2592663
CAS No.: 1862793-93-8
M. Wt: 176.219
InChI Key: QUWKKJYNNFDBPH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-2-carboxamide is a heterocyclic compound with a molecular formula of C10H12N2O. It is a derivative of quinoline, a structure known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroquinoline-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 5,6,7,8-tetrahydroquinoline with isocyanates or isothiocyanates, followed by hydrolysis to yield the carboxamide . Another method includes the reaction of 8-lithio-5,6,7,8-tetrahydroquinoline with carbon dioxide, followed by esterification and subsequent conversion to the carboxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoline-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its carboxamide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h5-6H,1-4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWKKJYNNFDBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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